tert-Butyl (chloromethyl)(methyl)carbamate
Description
tert-Butyl (chloromethyl)(methyl)carbamate is an organic compound with the molecular formula C7H14ClNO2. It is a carbamate derivative, which means it contains a carbamate group (-NHCOO-) attached to a tert-butyl group, a chloromethyl group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Properties
Molecular Formula |
C7H14ClNO2 |
|---|---|
Molecular Weight |
179.64 g/mol |
IUPAC Name |
tert-butyl N-(chloromethyl)-N-methylcarbamate |
InChI |
InChI=1S/C7H14ClNO2/c1-7(2,3)11-6(10)9(4)5-8/h5H2,1-4H3 |
InChI Key |
NQPWVBGQCGHCIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (chloromethyl)(methyl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with chloromethyl methyl ether in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions and yields the desired product with high efficiency .
Another method involves the use of di-tert-butyl dicarbonate and sodium azide, which leads to the formation of an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement to form an isocyanate derivative, which is then trapped by an alcohol or amine to produce the carbamate .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly reagents and solvents is preferred to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (chloromethyl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbamate derivatives with different oxidation states.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., sodium hydride), nucleophiles (e.g., amines, thiols), and oxidizing or reducing agents (e.g., hydrogen peroxide, lithium aluminum hydride). Reaction conditions vary depending on the desired transformation but generally involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted carbamates, while oxidation and reduction reactions can produce different carbamate derivatives with altered functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of tert-Butyl (chloromethyl)(methyl)carbamate involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the chloromethyl group, which can undergo nucleophilic substitution reactions. The carbamate group can also interact with enzymes and proteins, leading to inhibition or modification of their activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Similar in structure but lacks the chloromethyl and methyl groups.
Methyl carbamate: Contains a methyl group instead of the tert-butyl group.
Ethyl carbamate: Similar to methyl carbamate but with an ethyl group.
Uniqueness
tert-Butyl (chloromethyl)(methyl)carbamate is unique due to the presence of both the chloromethyl and tert-butyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it a versatile compound in organic synthesis and research applications .
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